

# Introduction: The Emergence of Bifunctional Boronic Acids

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *4-Boronophthalic acid*

Cat. No.: *B1522708*

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The field of organic chemistry has been profoundly impacted by the versatility of boronic acids. [1][2] Since the pioneering work of Edward Frankland in 1860, who first prepared and isolated a boronic acid, these organoboron compounds have evolved from chemical curiosities to indispensable tools in modern synthesis.[3] Their stability, low toxicity, and diverse reactivity have established them as crucial building blocks in the creation of complex molecules.[2][3] Arylboronic acids, in particular, are celebrated for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.[2][4]

In recent years, a growing interest has developed in multifunctional boronic acids, molecules that possess one or more additional reactive groups.[5][6] These compounds offer chemists a powerful platform for constructing intricate molecular architectures and advanced materials. **4-Boronophthalic acid**, systematically named 4-(dihydroxyboranyl)benzene-1,2-dicarboxylic acid, is a prime example of such a bifunctional molecule. It uniquely combines the reactivity of an arylboronic acid with the versatile chemistry of a phthalic acid moiety. This guide provides a comprehensive overview of **4-boronophthalic acid**, from its fundamental properties and synthesis to its established and potential applications for researchers, scientists, and drug development professionals.

## Core Properties and Synthesis Molecular Structure and Physicochemical Properties

**4-Boronophthalic acid** (CAS: 1072946-35-0) is an aromatic compound featuring a benzene ring substituted with a boronic acid group [-B(OH)<sub>2</sub>] at position 4 and two carboxylic acid groups [-COOH] at positions 1 and 2.<sup>[7]</sup> This unique arrangement of functional groups dictates its chemical behavior and potential applications.

The boronic acid group acts as a mild Lewis acid, capable of forming reversible covalent bonds with diols (such as sugars) to create boronate esters.<sup>[1][2]</sup> This interaction is fundamental to its use in sensors and stimuli-responsive materials.<sup>[8][9]</sup> The adjacent carboxylic acid groups provide sites for esterification, amidation, and polymerization, while also influencing the molecule's solubility and acidity.

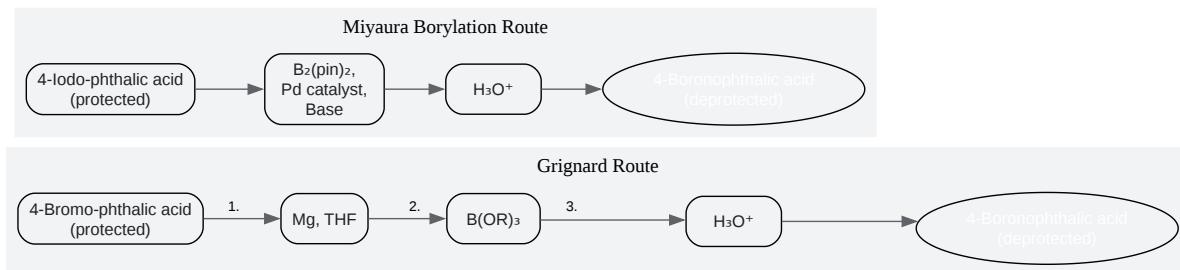
Property	Value	Source
CAS Number	1072946-35-0	<a href="#">[7]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BO <sub>6</sub>	Derived
Molecular Weight	209.95 g/mol	<a href="#">[7]</a>
Purity	≥95%	<a href="#">[7]</a>

## Synthetic Pathways

While specific literature on the synthesis of **4-boronophthalic acid** is not abundant, its structure lends itself to several established methods for preparing arylboronic acids. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

One of the most common approaches involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate.<sup>[10]</sup> In the case of **4-boronophthalic acid**, this would typically start from a protected 4-halophthalic acid derivative.

A more modern and often preferred method is the palladium-catalyzed cross-coupling reaction of a haloarene with a diboron reagent, a reaction pioneered by Miyaura.<sup>[3]</sup> This method generally offers higher functional group tolerance.



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*General synthetic routes to **4-Boronophthalic acid**.*

## Applications in Research and Development

The bifunctional nature of **4-boronophthalic acid** opens up a wide range of applications in medicinal chemistry, materials science, and organic synthesis.

## Medicinal Chemistry and Drug Development

Boronic acids have emerged as a significant class of compounds in drug discovery.<sup>[3][11]</sup> The boron atom can form a stable, yet reversible, covalent bond with the catalytic serine or threonine residues in the active sites of certain proteases, making them potent enzyme inhibitors.<sup>[1]</sup> Bortezomib (Velcade®), a dipeptide boronic acid, was the first proteasome inhibitor approved for cancer therapy and has paved the way for other boron-containing drugs.<sup>[3][11]</sup>

**4-Boronophthalic acid** can serve as a versatile scaffold in drug design:

- As a Warhead: The boronic acid moiety can act as the "warhead" that binds to the target enzyme.
- As a Linker: The dicarboxylic acid portion allows for conjugation to other molecules, such as peptides, antibodies, or polymers, creating bioconjugates for targeted drug delivery.<sup>[5][12]</sup>

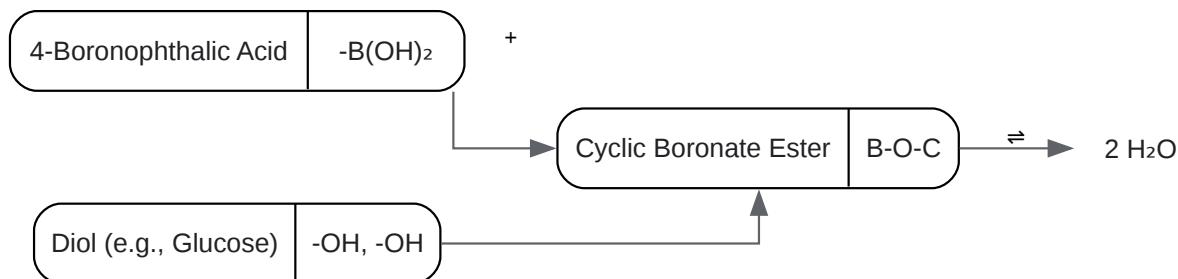
[\[13\]](#)

- As a Modulator: The phthalic acid group can be used to fine-tune the physicochemical properties of a drug candidate, such as solubility and cell permeability.

## Materials Science and Sensors

The ability of boronic acids to reversibly bind with diols is the foundation for their use in "smart" materials.<sup>[8]</sup> This interaction is often pH-dependent, allowing for the creation of materials that respond to changes in their environment.

- Glucose Sensing: Phenylboronic acids are widely studied for their ability to bind with glucose.<sup>[8]</sup> Hydrogels and polymers incorporating boronic acids can swell or shrink in response to glucose concentrations, forming the basis for continuous glucose monitoring systems for diabetes management.<sup>[1][14]</sup> **4-Boronophthalic acid** could be polymerized via its carboxyl groups to create such glucose-responsive hydrogels.<sup>[9]</sup>
- Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality makes **4-boronophthalic acid** an excellent candidate for use as an organic linker in the synthesis of MOFs.<sup>[15]</sup> These crystalline materials have high porosity and surface area, making them suitable for gas storage, separation, and catalysis. The incorporation of a boronic acid group into the MOF structure could allow for post-synthetic modification or the development of MOF-based sensors.



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*Reversible formation of a boronate ester with a diol.*

## Organic Synthesis

As a bifunctional building block, **4-boronophthalic acid** offers significant potential in the synthesis of complex organic molecules. The two distinct functional groups can be reacted sequentially and selectively.

- Suzuki-Miyaura Coupling: The boronic acid group can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.[\[2\]](#)[\[4\]](#)
- Further Functionalization: The carboxylic acid groups can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides, allowing for the construction of more complex structures.

## Experimental Protocols

The following protocols are representative examples of how **4-boronophthalic acid** might be synthesized and utilized. These are intended as a guide and may require optimization based on specific laboratory conditions and substrate scope.

### Protocol 1: Synthesis of 4-Boronophthalic Acid via Miyaura Borylation

This protocol describes a plausible synthesis starting from 4-iodophthalic acid. The carboxylic acid groups are first protected as esters to prevent side reactions.

#### Step 1: Protection of Carboxylic Acids (Esterification)

- Suspend 4-iodophthalic acid (1 equivalent) in methanol (10 volumes).
- Add concentrated sulfuric acid (0.1 equivalents) dropwise.
- Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
- Cool the reaction to room temperature and remove the methanol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield dimethyl 4-iodophthalate.

### Step 2: Miyaura Borylation

- To a solution of dimethyl 4-iodophthalate (1 equivalent) in a suitable solvent like 1,4-dioxane, add bis(pinacolato)diboron ( $B_2pin_2$ ) (1.1 equivalents).
- Add a palladium catalyst such as  $Pd(dppf)Cl_2$  (2-5 mol%) and a base like potassium acetate (3 equivalents).
- Degas the mixture by bubbling argon through it for 15 minutes.
- Heat the reaction to 80-100 °C and stir for 12-24 hours. Monitor by GC-MS or LC-MS.
- After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
- Concentrate the filtrate and purify by column chromatography to obtain the protected boronate ester.

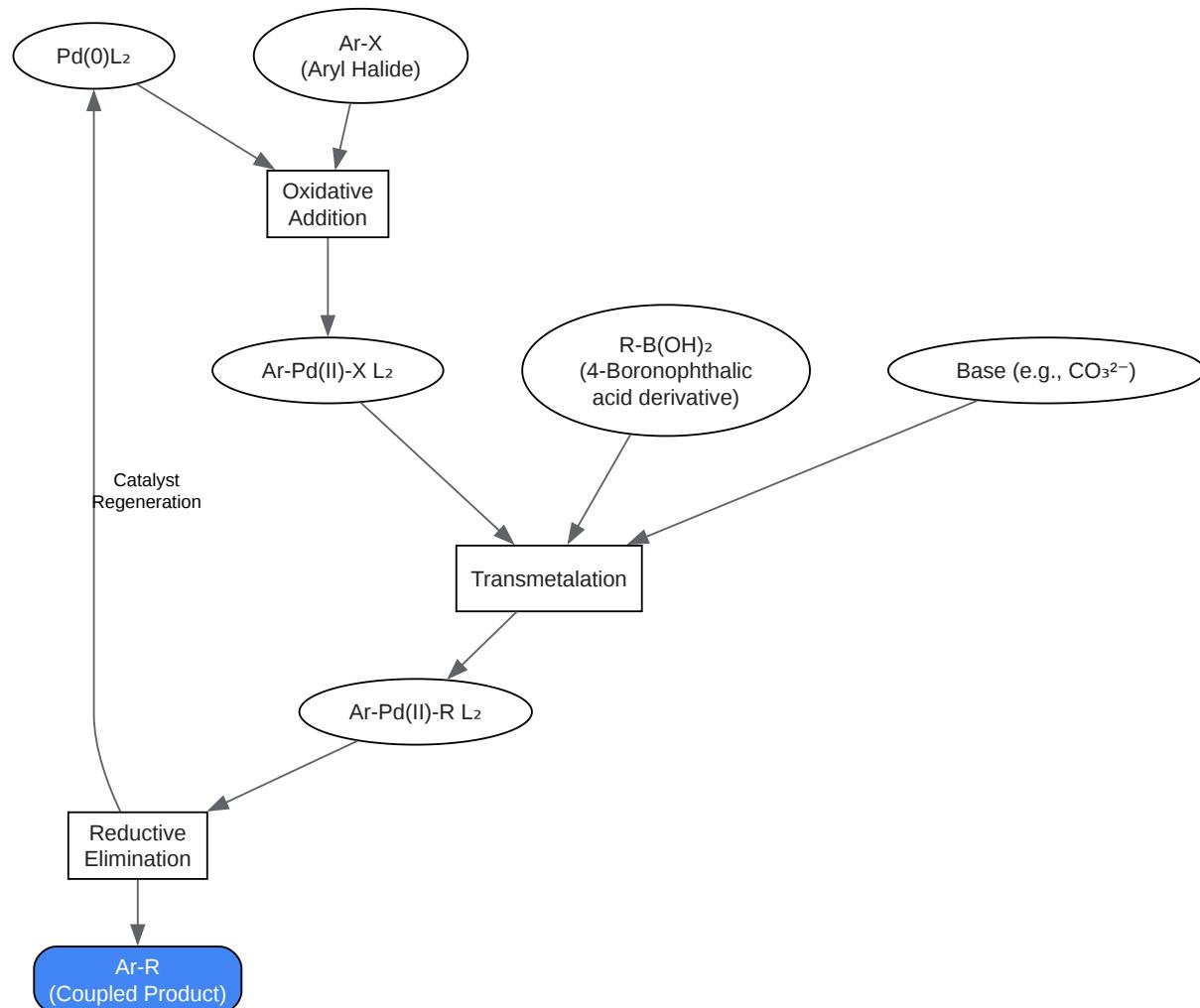
### Step 3: Deprotection (Hydrolysis)

- Dissolve the purified boronate ester in a mixture of THF and water.
- Add an excess of lithium hydroxide ( $LiOH$ ) (3-4 equivalents).
- Stir at room temperature for 4-8 hours.
- Acidify the mixture to pH 1-2 with cold 1M HCl.
- Extract the product with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield **4-boronophthalic acid** as a solid.

## Protocol 2: Suzuki-Miyaura Cross-Coupling using 4-Boronophthalic Acid

This protocol outlines a typical cross-coupling reaction with an aryl bromide.

- In a reaction vessel, combine **4-boronophthalic acid** (1.2 equivalents), the aryl bromide (1 equivalent), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%), and a base (e.g.,  $\text{Na}_2\text{CO}_3$  or  $\text{K}_2\text{CO}_3$ , 2-3 equivalents).
- Add a solvent system, typically a mixture of an organic solvent (like toluene or 1,4-dioxane) and water.
- Degas the mixture with argon for 15-20 minutes.
- Heat the reaction to 80-110 °C with vigorous stirring for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Add water and extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

[Click to download full resolution via product page](#)*Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.*

## Conclusion and Future Outlook

**4-Boronophthalic acid** stands as a compelling example of a bifunctional chemical building block with significant untapped potential. Its unique combination of a reactive boronic acid and a versatile dicarboxylic acid moiety provides a gateway to novel applications across multiple scientific disciplines. For medicinal chemists, it offers a scaffold for developing targeted therapeutics and bioconjugates. For materials scientists, it is a promising component for creating advanced sensors, responsive polymers, and functional metal-organic frameworks. As synthetic methodologies continue to advance, the accessibility and utility of molecules like **4-boronophthalic acid** will undoubtedly grow, empowering researchers to address complex challenges in medicine, technology, and beyond.

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